molecular formula C20H12ClNO2 B6093334 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid

6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid

Cat. No.: B6093334
M. Wt: 333.8 g/mol
InChI Key: PJJJORRSHPORHO-UHFFFAOYSA-N
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Description

6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is also known as Cl-NQNO and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid is mainly attributed to its ability to inhibit the electron transport chain in mitochondria. This inhibition leads to a decrease in ATP synthesis, which can have various effects on cellular processes. Additionally, Cl-NQNO has been shown to induce the production of reactive oxygen species, which can also have various effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific application. For instance, in studies aimed at understanding the role of mitochondria in various diseases, Cl-NQNO has been shown to induce mitochondrial dysfunction, leading to cell death. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid in lab experiments include its ability to inhibit the electron transport chain in mitochondria, making it a useful tool in studies aimed at understanding the role of mitochondria in various diseases. Additionally, its anti-cancer properties make it a potential candidate for cancer treatment. However, the limitations of using Cl-NQNO in lab experiments include its potential toxicity and the need for further studies to understand its potential side effects.

Future Directions

There are numerous future directions for research on 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid. Some potential areas of research include its potential application in cancer treatment, its role in mitochondrial dysfunction in various diseases, and its potential side effects and toxicity. Additionally, further studies are needed to understand its mechanism of action and potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to inhibit the electron transport chain in mitochondria and its anti-cancer properties make it a potential candidate for cancer treatment. However, further studies are needed to understand its potential side effects and toxicity and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid involves the reaction of 2-naphthylamine with 2-chloro-4,6-dimethoxyquinoline-3-carbaldehyde. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthesis method has been widely used in various studies aimed at understanding the properties and potential applications of Cl-NQNO.

Scientific Research Applications

The potential applications of 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid in scientific research are vast. This compound has been used in studies aimed at understanding the mechanism of action of various biological processes. For instance, it has been shown to inhibit the electron transport chain in mitochondria, leading to a decrease in ATP synthesis. This property has made it a useful tool in studies aimed at understanding the role of mitochondria in various diseases.

Properties

IUPAC Name

6-chloro-2-naphthalen-2-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO2/c21-15-7-8-18-16(10-15)17(20(23)24)11-19(22-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJORRSHPORHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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